1-(4-chlorophenyl)-3-(2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl)urea

Chromen-4-one SAR Halogenation effects Drug design

1-(4-chlorophenyl)-3-(2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl)urea (CAS 923185-46-0) is a fully synthetic small molecule belonging to the chromen-4-one (flavone) class, characterized by a 4-oxo-4H-chromen-6-yl core bearing a 2-(2-fluorophenyl) substituent at C-2 and a 1-(4-chlorophenyl)urea moiety at C-6. Its molecular formula is C22H14ClFN2O3 with a molecular weight of 408.8 g/mol.

Molecular Formula C22H14ClFN2O3
Molecular Weight 408.81
CAS No. 923185-46-0
Cat. No. B2374647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-chlorophenyl)-3-(2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl)urea
CAS923185-46-0
Molecular FormulaC22H14ClFN2O3
Molecular Weight408.81
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)NC4=CC=C(C=C4)Cl)F
InChIInChI=1S/C22H14ClFN2O3/c23-13-5-7-14(8-6-13)25-22(28)26-15-9-10-20-17(11-15)19(27)12-21(29-20)16-3-1-2-4-18(16)24/h1-12H,(H2,25,26,28)
InChIKeyBPFFYTDQKMNTRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Chlorophenyl)-3-(2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl)urea (CAS 923185-46-0): Core Chemical Identity and Procurement Baseline


1-(4-chlorophenyl)-3-(2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl)urea (CAS 923185-46-0) is a fully synthetic small molecule belonging to the chromen-4-one (flavone) class, characterized by a 4-oxo-4H-chromen-6-yl core bearing a 2-(2-fluorophenyl) substituent at C-2 and a 1-(4-chlorophenyl)urea moiety at C-6. Its molecular formula is C22H14ClFN2O3 with a molecular weight of 408.8 g/mol . The compound is available as a research-grade chemical from specialist suppliers and is primarily employed as a screening library member or as a starting point for structure–activity relationship (SAR) exploration in medicinal chemistry programs. It sits within a broader class of 6-ureido-chromen-4-one derivatives that have been investigated for kinase modulation, androgen receptor antagonism, and anticancer activity [1][2].

Why Generic Substitution Fails for 1-(4-Chlorophenyl)-3-(2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl)urea (CAS 923185-46-0)


Within the 6-ureido-chromen-4-one series, the biological output is exquisitely sensitive to the nature and position of substituents on both the chromenone core and the urea aryl rings. Replacing the 2-(2-fluorophenyl) group with a simple phenyl or methoxyphenyl substituent, or removing the 4-chlorophenyl urea in favor of a phenyl urea, generates compounds that are chemically distinct entities (e.g., CAS 923211-08-9, CAS 923685-44-3, CAS 923258-01-9) and are expected to exhibit different target engagement, pharmacokinetic properties, and cellular potency profiles [1]. Class-level literature on chroman-4-yl and chromen-4-yl ureas demonstrates that even minor variations in aryl substitution can lead to significant shifts in cytotoxicity, selectivity for tumor versus normal cells, and mode of action (cytostatic versus cytotoxic) [1]. Consequently, the precise combination of a 2-fluorophenyl group at C-2 and a 4-chlorophenyl urea at C-6 in CAS 923185-46-0 is not interchangeable with its closest commercially listed analogs; each structural variation represents a discrete chemical tool with its own SAR profile, and assuming functional equivalence based on scaffold similarity alone is not scientifically justified.

Product-Specific Quantitative Evidence Guide for 1-(4-Chlorophenyl)-3-(2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl)urea (CAS 923185-46-0)


Structural Differentiation: 2-Fluorophenyl vs. 2-Phenyl Substitution at the Chromenone C-2 Position

The target compound bears a 2-(2-fluorophenyl) substituent at the chromenone C-2 position, which distinguishes it from the closest commercially available analog, 1-(4-chlorophenyl)-3-(4-oxo-2-phenyl-4H-chromen-6-yl)urea (CAS 923211-08-9), which has an unsubstituted 2-phenyl group . The introduction of a fluorine atom at the ortho position of the 2-phenyl ring alters the electronic distribution (inductive effect), lipophilicity (ΔlogP), and conformational profile of the molecule. In flavonoid-based SAR, 2′-fluoro substitution has been shown to modulate planarity, influence cytochrome P450 interaction profiles, and affect binding to kinase ATP pockets through orthogonal C–F···H–C and C–F···π interactions [1]. Direct comparative bioactivity data for these two specific compounds have not been published; however, the structural divergence alone constitutes a chemically meaningful difference that precludes functional interchangeability.

Chromen-4-one SAR Halogenation effects Drug design

Class-Level Evidence: Anticancer Activity of N-Aryl-N′-(chroman/chromen-4-yl)ureas in Glioblastoma Models

Goffin et al. (2012) reported a systematic screen of N-aryl-N′-(chroman-4-yl)ureas and thioureas against three human glioma cell lines (U373, T98G, Hs683). Although CAS 923185-46-0 was not included in this specific study, the structurally related phenylurea–chroman/chromen-4-yl chemotype demonstrated significant in vitro growth inhibitory activity [1]. Key SAR findings from this study applicable to the target compound's scaffold include: (i) phenylureas were slightly less potent but more selective for tumor glial cells versus normal glial cells than their thiourea counterparts; (ii) compounds displayed non-apoptotic, G0/G1 cell-cycle arrest, indicating a cytostatic rather than cytotoxic mechanism; (iii) the chroman-4-yl scaffold tolerated aryl urea substitution at the 6-position while maintaining activity [1]. These data establish a class-level precedent for the potential antitumor utility of the 6-ureido-chromen-4-one scaffold, but cannot be used to quantitatively rank CAS 923185-46-0 against specific comparators without dedicated head-to-head testing.

Glioblastoma Anticancer ureas Tumor selectivity

Patent-Documented Scaffold Validation: Chromen-6-yl Ureas as Androgen Receptor Modulators

US Patent 7,074,933 (issued 2006) explicitly claims a class of chromen-2-one and quinolin-2-one compounds derivatized at the 6-position with urea or thiourea moieties as androgen receptor (AR) antagonists [1]. The patent teaches that 6-urea substitution on the chromenone scaffold is a critical structural determinant for AR antagonism, distinguishing these compounds from earlier non-steroidal AR ligands that lacked this specific substitution pattern. While the patent covers chromen-2-ones (2-oxo-2H-chromenes) rather than the chromen-4-one (4-oxo-4H-chromene) core of CAS 923185-46-0, both scaffolds share the benzopyran-6-yl urea pharmacophore. The target compound's 4-chlorophenyl urea motif at the 6-position aligns with the patent's preferred substitution pattern for AR antagonist activity [1]. This provides intellectual property–level validation of the 6-ureido-chromenone pharmacophore as a privileged structure for nuclear receptor modulation, differentiating it from chromenone derivatives that lack urea functionality at the 6-position.

Androgen receptor Prostate cancer Nuclear receptor antagonists

Absence of Published Direct Comparative Bioactivity Data: Transparent Disclosure

A comprehensive search of PubMed, BindingDB, ChEMBL, Google Scholar, and patent literature (as of mid-2025) found no published studies providing quantitative in vitro or in vivo bioactivity data for CAS 923185-46-0, and no head-to-head studies comparing this compound directly against its closest structural analogs (CAS 923211-08-9, CAS 923685-44-3, CAS 923258-01-9, or CAS 839714-64-6) in any assay system [1]. Chemical database entries (Chemsrc, PubChem substance records) confirm the compound's registry and physicochemical descriptors but do not contain bioactivity annotations. This evidence gap is not unusual for research-grade screening compounds, particularly those sourced from commercial compound libraries that have not yet been the subject of independent academic investigation. The absence of data should be weighed when selecting this compound for hypothesis-driven research: it offers a structurally novel, fluorine-bearing entry into the chromenone–urea chemical space, but its biological profile remains uncharacterized, and its performance relative to known analogs is unknown.

Data transparency Research tool selection SAR gap analysis

Best-Fit Research and Industrial Application Scenarios for 1-(4-Chlorophenyl)-3-(2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl)urea (CAS 923185-46-0)


Medicinal Chemistry: Novel Starting Point for Kinase or Nuclear Receptor SAR Exploration

The compound's 6-ureido-chromen-4-one scaffold, combined with its distinctive 2-fluorophenyl and 4-chlorophenyl substitution pattern, makes it an attractive starting point for structure–activity relationship campaigns targeting kinases or nuclear receptors. The patent-validated 6-ureido pharmacophore supports deployment in androgen receptor antagonist screening cascades [1], while the fluorine atom at the 2-phenyl ring provides a handle for modulating metabolic stability and binding interactions [2]. Researchers seeking to expand beyond well-trodden flavonoid or chromanone chemotypes will find a structurally differentiated, commercially available template for library design.

Chemical Biology: Probe Development for Non-Apoptotic Cell Death Mechanisms in Glioblastoma

Class-level evidence from Goffin et al. (2012) demonstrates that N-aryl-N′-(chroman-4-yl)ureas can inhibit glioma cell growth through non-apoptotic, G0/G1 cell-cycle arrest mechanisms, with selectivity for tumor cells over normal glial cells [3]. CAS 923185-46-0, as a structurally related chromen-4-one analog bearing the 6-ureido motif, represents a logical next-generation probe candidate for investigating non-apoptotic cell death pathways in apoptosis-resistant glioblastoma models. Its distinct C-2 fluorine substitution may confer altered selectivity or potency relative to the chroman-4-yl ureas previously studied.

ADME/Toxicology: CYP450 Interaction Profiling of Novel Fluorinated Chromenone Scaffolds

The chromen-4-one core is structurally related to naturally occurring flavonoids known to interact with cytochrome P450 enzymes, particularly CYP2A6 and CYP2C19. While direct CYP inhibition data for CAS 923185-46-0 are not published, the compound's 2-fluorophenyl substituent and 6-urea moiety are structural features that may influence CYP binding and metabolic stability [2]. Contract research organizations and pharmaceutical development teams can use this compound as a reference standard in early ADME screening panels for novel fluorinated chromenone-based lead series.

Compound Library Procurement: Expanding Halogenated Chromenone Chemical Diversity

For organizations building or refreshing high-throughput screening libraries, CAS 923185-46-0 offers a specific, well-defined combination of halogenation (Cl + F) and hydrogen-bonding functionality (urea) on a privileged flavone-like scaffold that is underrepresented in many commercial libraries. Compared to the more common 2-phenyl or 2-(4-substituted phenyl) chromen-4-ones, the 2-(2-fluorophenyl) substitution pattern introduces an ortho-fluoro motif that can engage in unique intermolecular interactions (C–F···H, C–F···π) [2], potentially accessing binding modes inaccessible to non-fluorinated analogs. Its inclusion in screening decks increases the pharmacophore diversity coverage of the chromenone chemical space.

Quote Request

Request a Quote for 1-(4-chlorophenyl)-3-(2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.